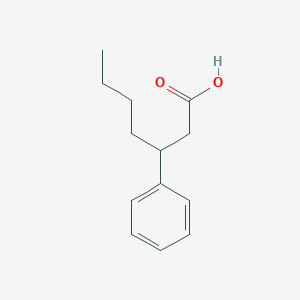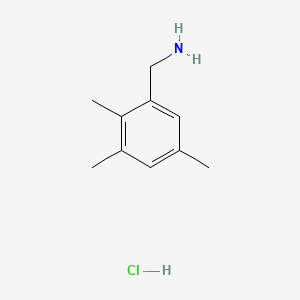
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C5H9F2N·HCl. This compound is a cyclopropane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclopropane ring, as well as an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of Hydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or fluorinated compounds.
科学研究应用
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2,2-Difluorocyclopropan-1-amine: Lacks the methyl groups present in 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride.
3,3-Dimethylcyclopropan-1-amine: Lacks the fluorine atoms present in this compound.
2,2-Difluoro-3-methylcyclopropan-1-amine: Contains only one methyl group compared to the two in this compound.
Uniqueness
This compound is unique due to the combination of fluorine atoms and methyl groups on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C5H10ClF2N |
|---|---|
分子量 |
157.59 g/mol |
IUPAC 名称 |
2,2-difluoro-3,3-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(2)3(8)5(4,6)7;/h3H,8H2,1-2H3;1H |
InChI 键 |
KHQJYGOHLNZPRC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(F)F)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


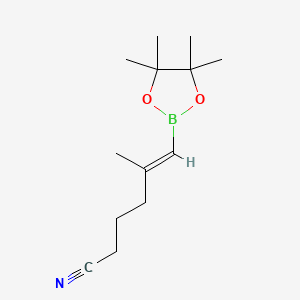
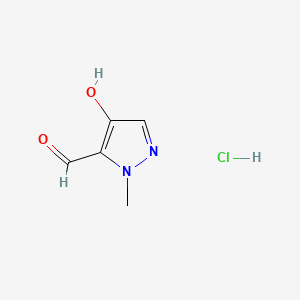
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
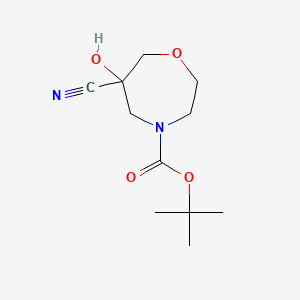
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
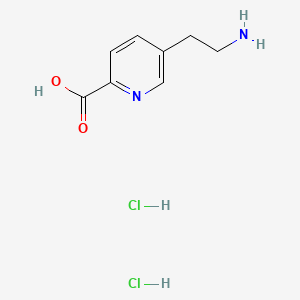
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
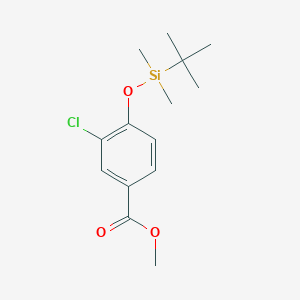
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
